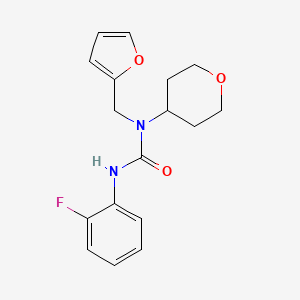![molecular formula C12H13N5O3S B2392157 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 869068-30-4](/img/structure/B2392157.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide” is a complex organic compound that contains several functional groups, including an amine group (-NH2), a triazine ring, a sulfanyl group (-SH), and an acetamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazine ring, followed by the introduction of the sulfanyl and acetamide groups. The exact synthesis process would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The amine, sulfanyl, and acetamide groups would be attached to different carbon atoms in the ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The amine group could participate in acid-base reactions, the sulfanyl group could undergo oxidation and reduction reactions, and the acetamide group could be involved in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the amine and acetamide groups could form hydrogen bonds, which could affect the compound’s solubility and boiling point .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazine derivatives have been studied for their antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial activities highlight the potential of triazine compounds in developing new antimicrobial agents. These compounds have shown moderate to good activities against various test microorganisms, suggesting the relevance of triazine chemistry in addressing bacterial and fungal infections (Bektaş et al., 2007).
Anti-HIV Activity
Research on amino acid derivatives incorporating the triazine scaffold has demonstrated potential anti-HIV activities. New series of naphthalene derivatives, including those with triazine functionalities, have been synthesized and tested for their inhibitory activity against HIV-1 and HIV-2. Some compounds exhibited significant inhibition, suggesting the utility of triazine derivatives in antiviral and specifically anti-HIV drug development (Hamad et al., 2010).
Synthesis Methodologies
The exploration of synthesis methodologies for triazine and related compounds is vital for advancing scientific research and application development. Studies have detailed the synthesis of various triazine derivatives, highlighting the versatility and adaptability of triazine chemistry in creating compounds with potential biological activities and applications in materials science (Alharbi & Alshammari, 2019).
Anticancer Properties
Investigations into the anticancer properties of triazine derivatives have shown promising results. For instance, the synthesis and evaluation of new triazine derivatives for their in vitro anticancer activities demonstrate the potential therapeutic applications of these compounds. Some triazine derivatives have shown activity against various cancer cell lines, indicating their potential as anticancer agents (Zyabrev et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9-4-2-3-8(5-9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIIJZQKOUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

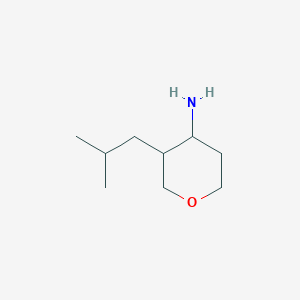
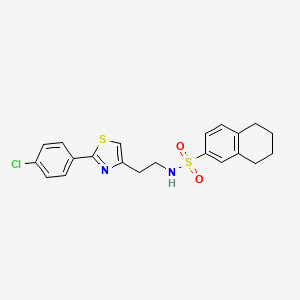
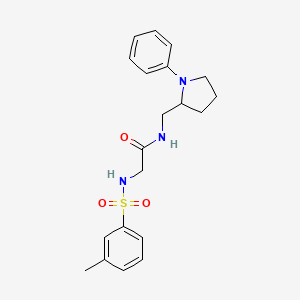
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
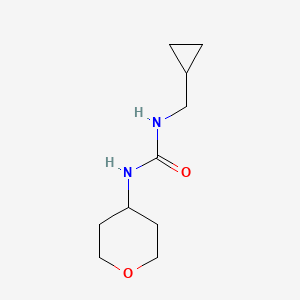
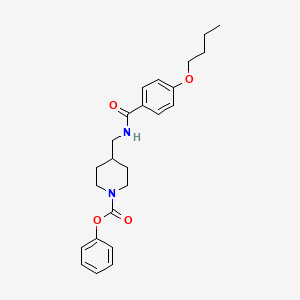


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)


